Glucolimnanthin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

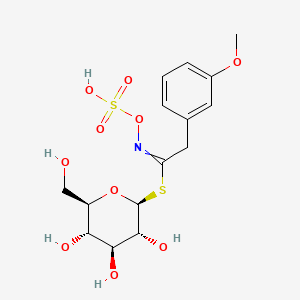

Glucolimnanthin is a complex organic compound with significant potential in various scientific fields. This compound features a tetrahydropyran ring with multiple hydroxyl groups and a methoxyphenyl group attached to an ethanimidothioate moiety. Its unique structure allows it to participate in diverse chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Glucolimnanthin typically involves multiple steps. One common approach is the protection of hydroxyl groups followed by the formation of the tetrahydropyran ring. The methoxyphenyl group is then introduced through a substitution reaction, and the ethanimidothioate moiety is added via a condensation reaction. The final step involves deprotection to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalysts, are employed to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be used to streamline the production process.

Análisis De Reacciones Químicas

Types of Reactions

Glucolimnanthin undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The ethanimidothioate moiety can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives.

Aplicaciones Científicas De Investigación

Herbicidal Properties

Glucolimnanthin and its degradation products have shown significant herbicidal activity, making them potential candidates for bioherbicides. Upon enzymatic hydrolysis, this compound degrades into various compounds, including 3-methoxybenzyl isothiocyanate and 3-methoxyphenylacetonitrile, which exhibit strong herbicidal effects against several weed species.

Case Study: Bioherbicide Development

- Study Findings : Research demonstrated that fermented meadowfoam seed meal containing this compound significantly inhibited the germination of downy brome (Bromus tectorum). The fermentation process enhanced the herbicidal potency by converting this compound into more active degradation products .

- Table: Herbicidal Activity of Degradation Products

| Compound | Herbicidal Potency (EC50) |

|---|---|

| 3-methoxybenzyl isothiocyanate | 0.002 ± 0.0001 mg/mL |

| 3-methoxyphenylacetonitrile | 0.097 ± 0.001 mg/mL |

| This compound | Not significantly toxic |

These findings suggest that this compound can be refined for use in sustainable agricultural practices as a natural herbicide .

Anticancer Potential

Research has indicated that glucosinolate compounds, including this compound, may play a role in cancer prevention. They are believed to enhance the metabolism of carcinogens and promote the formation of water-soluble metabolites that can be excreted from the body.

Case Study: Metabolic Activation of Carcinogens

- Study Findings : In vitro studies showed that this compound increased the metabolism and DNA binding of benzo[a]pyrene in hamster embryo cell cultures, resulting in a higher formation of DNA adducts linked to cancer development . This suggests a protective mechanism against certain types of cancer.

- Mechanism : The compound enhances the detoxification pathways in mammalian cells by increasing the metabolic activation of carcinogenic compounds, thereby potentially reducing cancer risk.

Antimicrobial Activity

This compound and its derivatives have also been studied for their antimicrobial properties. Some degradation products demonstrate toxicity against soil-borne pathogens, indicating potential applications in disease management in crops.

Case Study: Antimicrobial Efficacy

- Study Findings : A study evaluated the effects of this compound on various soil-borne pathogens, revealing that while this compound itself was not toxic at high concentrations, some degradation products were effective against pathogens such as Meloidogyne hapla and Pythium irregulare .

- Table: Toxicity of Degradation Products Against Pathogens

| Compound | Pathogen | Toxicity (EC50) |

|---|---|---|

| 3-methoxybenzyl isothiocyanate | Meloidogyne hapla | 0.0025 mg/mL |

| 2-(3-methoxyphenyl)ethanethioamide | Pythium irregulare | Not significant |

These results highlight the potential for developing natural antimicrobial agents from glucosinolate degradation products .

Cosmetic Applications

Emerging research suggests that glucosinolate derivatives may have applications in cosmetic formulations due to their antioxidant properties and potential skin benefits.

Case Study: Photoprotective Properties

Mecanismo De Acción

The mechanism of action of Glucolimnanthin involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, while the methoxyphenyl group can engage in π-π interactions. The ethanimidothioate moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. These interactions modulate the activity of the target proteins and pathways, resulting in the compound’s biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] 2-(4-methoxyphenyl)-N-sulfooxy-ethanimidothioate

- [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] 2-(3-ethoxyphenyl)-N-sulfooxy-ethanimidothioate

Uniqueness

Glucolimnanthin is unique due to its specific combination of functional groups. The presence of both hydroxyl and methoxy groups, along with the ethanimidothioate moiety, provides a distinct reactivity profile. This uniqueness allows for the exploration of novel chemical reactions and applications that are not possible with similar compounds.

Propiedades

Fórmula molecular |

C15H21NO10S2 |

|---|---|

Peso molecular |

439.5 g/mol |

Nombre IUPAC |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(3-methoxyphenyl)-N-sulfooxyethanimidothioate |

InChI |

InChI=1S/C15H21NO10S2/c1-24-9-4-2-3-8(5-9)6-11(16-26-28(21,22)23)27-15-14(20)13(19)12(18)10(7-17)25-15/h2-5,10,12-15,17-20H,6-7H2,1H3,(H,21,22,23)/t10-,12-,13+,14-,15+/m1/s1 |

Clave InChI |

RYDIUEJGEAUJAI-LFHLZQBKSA-N |

SMILES |

COC1=CC=CC(=C1)CC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O |

SMILES isomérico |

COC1=CC=CC(=C1)CC(=NOS(=O)(=O)O)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

SMILES canónico |

COC1=CC=CC(=C1)CC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O |

Sinónimos |

glucolimnanthin m-methoxybenzyl glucosinolate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.